

An In-depth Technical Guide to the Crystalline Structure of Aspirin Aluminum

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Compound of Interest

Compound Name: Aspirin Aluminum

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For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystalline structure of **aspirin aluminum**, also known as aluminum acetylsalicylate. It details the compound's physicochemical properties, synthesis, and the analytical techniques used for its characterization. Due to the limited availability of public crystallographic data for **aspirin aluminum**, this guide leverages data from aspirin polymorphs as a reference for comparative analysis and outlines the experimental protocols for characterization.

Introduction to Aspirin Aluminum

Aspirin aluminum is a salt of acetylsalicylic acid where aluminum is the counter-ion.[1] It is a white to off-white crystalline powder.[2] This compound combines the anti-inflammatory and analgesic properties of aspirin with the gastroprotective effects of aluminum, which can help mitigate the gastric irritation often associated with aspirin use.[1] The chemical formula for the common form, mono-hydroxy aluminum di-acetylsalicylate, is $(C_9H_7O_4)_2Al(OH)$. [3][4]

Physicochemical Properties

Aspirin aluminum exhibits distinct physical and chemical properties that are crucial for its formulation and therapeutic action.

Property	Description
Molecular Formula	$C_{18}H_{15}AlO_9$
Molecular Weight	402.29 g/mol
Appearance	White to off-white crystalline powder.
Solubility	Practically insoluble in water, methanol, ethanol, and diethyl ether. It dissolves with decomposition in sodium hydroxide and sodium carbonate solutions.
Stability	More stable than acetylsalicylic acid, which is attributed to the amphoteric nature of the aluminum ion.
Odor	Odorless or has a slight acetic odor.

Synthesis of Aspirin Aluminum

A common method for the synthesis of **aspirin aluminum** involves the reaction of aspirin with an aluminum alkoxide, such as aluminum isopropylate, followed by precipitation.

A patented method describes the production of substantially pure mono-hydroxy aluminum di-acetylsalicylate. The process involves reacting approximately two moles of aspirin with about one mole of aluminum isopropylate. The reaction can be carried out by dissolving the reactants in a neutral organic solvent, such as isopropyl alcohol or toluene. The mono-hydroxy aluminum salt of aspirin is then precipitated by the gradual addition of a small amount of water. The resulting precipitate is filtered, washed with a suitable solvent like alcohol, and then dried.



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Caption: Synthesis workflow for **aspirin aluminum**.

Crystalline Structure Analysis

The definitive determination of a crystalline structure is achieved through single-crystal X-ray diffraction. However, for polycrystalline powders, which is the common form of **aspirin aluminum**, Powder X-ray Diffraction (PXRD) is the primary analytical technique.

While specific crystallographic data for **aspirin aluminum** is not readily available in the public domain, the crystallographic data for two polymorphs of aspirin (Form I and Form II) are well-documented and can serve as a reference for the types of parameters determined in such analyses.

Table 1: Crystallographic Data for Aspirin Polymorphs

Parameter	Aspirin Form I	Aspirin Form II
Crystal System	Monoclinic	Monoclinic
Space Group	P 1 21/c 1	P 1 21/c 1
Cell Lengths (Å)	a = 11.233, b = 6.544, c = 11.231	a = 12.1016, b = 6.4721, c = 11.3344
Cell Angles (°)	$\alpha = 90$, $\beta = 95.89$, $\gamma = 90$	$\alpha = 90$, $\beta = 111.593$, $\gamma = 90$
Cell Volume (Å ³)	821.2	825.44

Experimental Protocols

Detailed methodologies for the characterization of the crystalline structure of pharmaceutical powders like **aspirin aluminum** are crucial for quality control and regulatory purposes. The following are standard protocols for key analytical techniques.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and assess the degree of crystallinity.

Methodology:

- A small amount of the **aspirin aluminum** powder is gently packed into a sample holder.

- The sample is placed in a powder diffractometer.
- The sample is irradiated with monochromatic X-rays (typically Cu K α radiation, $\lambda = 1.5406$ Å).
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffraction pattern is then compared to reference patterns from databases or theoretical calculations to identify the crystalline phases present. A lack of sharp peaks would indicate an amorphous solid. A shift of diffraction lines by more than 0.2° in 2θ compared to a reference standard can indicate a different crystal structure.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal properties such as melting point, enthalpy of fusion, and to detect polymorphic transitions.

Methodology:

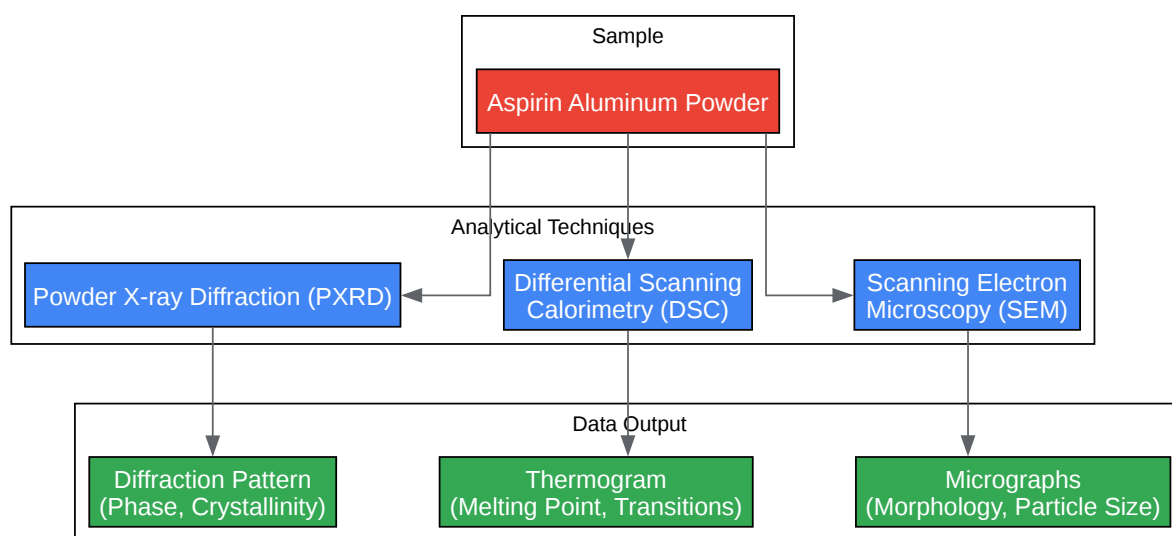
- A few milligrams of the **aspirin aluminum** powder are accurately weighed into an aluminum DSC pan.
- The pan is hermetically sealed.
- The sample and an empty reference pan are placed in the DSC cell.
- The temperature of the cell is increased at a constant rate (e.g., $10^\circ\text{C}/\text{min}$).
- The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks.

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, particle size, and shape of the **aspirin aluminum** crystals.

Methodology:

- A small amount of the **aspirin aluminum** powder is mounted on an SEM stub using conductive adhesive.
- The sample is coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
- The stub is placed in the SEM chamber, and the chamber is evacuated.
- A high-energy beam of electrons is scanned across the sample surface.
- The signals from the interaction of the electron beam with the sample (secondary electrons, backscattered electrons) are collected to form an image of the surface topography.



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Caption: Experimental workflow for crystalline structure characterization.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug can have different physical properties, including solubility, melting point, and stability, which can impact its bioavailability and therapeutic efficacy. While aspirin is known to have at least two polymorphs, the polymorphism of **aspirin aluminum** has not been extensively reported in the literature. Further studies would be required to investigate the potential for different crystalline forms of **aspirin aluminum** and their respective properties.

Conclusion

Aspirin aluminum is a crystalline compound with therapeutic advantages over traditional aspirin. While its fundamental physicochemical properties are known, detailed public information on its crystal structure is scarce. The application of standard analytical techniques such as Powder X-ray Diffraction, Differential Scanning Calorimetry, and Scanning Electron Microscopy is essential for a thorough characterization of its solid-state properties. The experimental protocols outlined in this guide provide a framework for such investigations, which are critical for ensuring the quality, stability, and efficacy of **aspirin aluminum** in pharmaceutical formulations. Further research into the potential polymorphism of **aspirin aluminum** is warranted to fully understand its solid-state behavior.

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